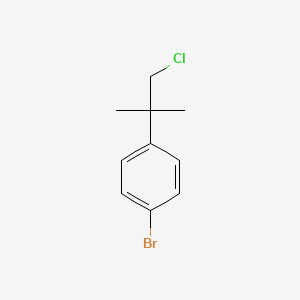silane CAS No. 96424-82-7](/img/no-structure.png)
[2-(Benzylsulfanyl)ethyl](trifluoro)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)ethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trifluorosilane group attached to a benzylsulfanyl ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)ethylsilane typically involves the reaction of benzyl mercaptan with an appropriate ethyl trifluorosilane precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may be catalyzed by a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of 2-(Benzylsulfanyl)ethylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylsulfanyl)ethylsilane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trifluorosilane group, yielding simpler organosulfur compounds.
Substitution: The trifluorosilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Organosulfur compounds without the trifluorosilane group.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
2-(Benzylsulfanyl)ethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluorosilane groups into molecules, enhancing their reactivity and stability.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Benzylsulfanyl)ethylsilane involves its interaction with specific molecular targets and pathways. The trifluorosilane group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanyl group may also contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfanyl)ethylsilane: Similar structure but with a methyl group instead of a benzyl group.
2-(Phenylsulfanyl)ethylsilane: Similar structure but with a phenyl group instead of a benzyl group.
2-(Ethylsulfanyl)ethylsilane: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
2-(Benzylsulfanyl)ethylsilane is unique due to the presence of the benzyl group, which can enhance its reactivity and stability compared to similar compounds. The benzyl group may also impart specific biological activities, making this compound particularly valuable in medicinal chemistry and drug development.
Eigenschaften
| 96424-82-7 | |
Molekularformel |
C9H11F3SSi |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
2-benzylsulfanylethyl(trifluoro)silane |
InChI |
InChI=1S/C9H11F3SSi/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI-Schlüssel |
WSOGTGGDPPMHNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC[Si](F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)
